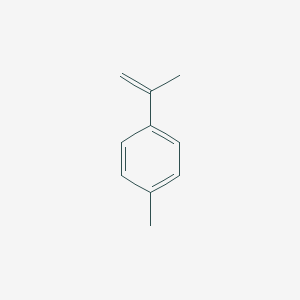

1-Methyl-4-(prop-1-en-2-yl)benzene

Beschreibung

Significance of 1-Methyl-4-(prop-1-en-2-yl)benzene in Chemical Research

This compound, also known by synonyms such as p,α-dimethylstyrene and dehydro-p-cymene, serves as a valuable building block in organic synthesis and polymer chemistry. sielc.commolport.comlookchem.com Its unique structure, featuring a substituted aromatic ring and a reactive isopropenyl group, makes it a target for a variety of chemical transformations. The compound is of particular interest as a monomer in polymerization reactions and as a precursor for the synthesis of more complex molecules. sigmaaldrich.com Its study contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.

Overview of Terpenoid Chemistry and its Relevance to this compound

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. This compound is classified as a monoterpenoid, a subclass of terpenoids containing two isoprene units. nih.gov Its structural framework is related to p-cymene (B1678584), a common monoterpene. The study of this compound provides insights into the chemistry of terpenes, including their biosynthesis, chemical transformations, and potential applications.

Scope and Objectives of the Research Outline

This article aims to provide a detailed and scientifically accurate overview of this compound. The primary objectives are to:

Present a thorough chemical profile of the compound.

Detail its synthesis and manufacturing processes.

Provide a comprehensive analysis of its spectroscopic data.

Explore its applications in various areas of chemical research.

This research outline is designed to deliver a focused and in-depth understanding of this compound based on established scientific findings.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSLOZQEMPDGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-43-5 | |

| Record name | Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7047564 | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless mobile liquid; citrusy-lemon like aroma | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

186.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.854 | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1195-32-0 | |

| Record name | p-Cymenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-alpha-Dimethyl styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1195-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,α-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-.ALPHA.-DIMETHYL STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC8HY3OB86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Abundance of 1 Methyl 4 Prop 1 En 2 Yl Benzene

Botanical Sources and Distribution in Essential Oils

1-Methyl-4-(prop-1-en-2-yl)benzene is a constituent of numerous plant essential oils, where its concentration can vary significantly depending on the plant species, geographical origin, and extraction method. Research has identified this compound in a wide array of aromatic plants.

Notably, parsley leaf (Petroselinum crispum) essential oil has been found to contain a significant amount of p-cymenene, with one study reporting a concentration of 17.7%. researchgate.net It is also detected in turmeric (Curcuma longa) oil. researchgate.net The volatile fraction of avocado (Persea americana) oil, specifically from the 'Zutano' variety, also contains this compound, with its abundance fluctuating during the ripening process. researchgate.net

The compound is present in the essential oils of various other plants, including:

Senecio vulgaris: This common weed features p-cymenene in its essential oil.

Citrus medica var. sarcodactylis (Fingered Citron): The essential oil from the fruit peel of this citrus variety contains p-cymenene, with a reported concentration of 0.072% in vacuum-distilled oil. mdpi.com

Pinus species: It has been identified in the essential oils of Pinus ponderosa. immunopathol.com

Prangos uloptera: The essential oil from the leaves of this plant contains p-cymenene at a concentration of 0.53%. immunopathol.com

Juniperus phoenecea: The essential oil of this juniper species shows a p-cymenene content of 6.6%. mimedb.org

Liquidambar formosana (Formosan gum): The leaf essential oil of this tree contains p-cymenene. d-nb.info

Ferula species: It has been detected in the essential oils of various Ferula species, with a concentration of 0.15% in Ferula samarcandica. nih.gov

Daucus muricatus: The volatile profile of this plant shows the presence of p-cymenene, with concentrations varying across different plant organs, ranging from 0.2% in leaves to 3.1% in umbels. researchgate.net

Satureja thymbra: The essential oil of this plant, particularly from higher altitudes, contains dehydro-p-cymene. researchgate.net

Echinophora chrysantha: This plant's volatile oil contains dehydro-p-cymene. tandfonline.com

Ocimum basilicum (Sweet Basil), Mentha spicata (Spearmint), and Fortunella margarita (Kumquat): Trace amounts of dehydro-p-cymene have been reported in the essential oils of these plants. researchgate.net

The following table summarizes the presence of this compound in various botanical sources and its reported concentration in their essential oils.

| Botanical Source | Common Name | Plant Part | Reported Concentration (%) | Reference(s) |

| Petroselinum crispum | Parsley | Leaf | 17.7 | researchgate.net |

| Juniperus phoenecea | Phoenicean Juniper | 6.6 | mimedb.org | |

| Daucus muricatus | Umbels | 3.1 | researchgate.net | |

| Prangos uloptera | Leaves | 0.53 | immunopathol.com | |

| Ferula samarcandica | 0.15 | nih.gov | ||

| Citrus medica var. sarcodactylis | Fingered Citron | Fruit Peel | 0.072 | mdpi.com |

| Pinus ponderosa | Ponderosa Pine | Present | immunopathol.com | |

| Senecio vulgaris | Common Groundsel | Present | ||

| Liquidambar formosana | Formosan Gum | Leaf | Present | d-nb.info |

| Satureja thymbra | Present | researchgate.net | ||

| Echinophora chrysantha | Present | tandfonline.com | ||

| Persea americana 'Zutano' | Avocado | Present | researchgate.net | |

| Curcuma longa | Turmeric | Present | researchgate.net | |

| Ocimum basilicum | Sweet Basil | Trace | researchgate.net | |

| Mentha spicata | Spearmint | Trace | researchgate.net | |

| Fortunella margarita | Kumquat | Trace | researchgate.net |

Microbial and Environmental Presence

Beyond the plant kingdom, this compound has been identified in microbial and environmental contexts.

A significant finding is its presence in baker's yeast, Saccharomyces cerevisiae, where it is listed in the Yeast Metabolome Database as dehydro-p-cymene. This indicates that this compound can be a product of microbial metabolism. Furthermore, it has been detected in various human biospecimens, including urine, saliva, feces, and blood, which could be a result of diet, gut microbiome activity, or human metabolism of related compounds. nih.gov

From an environmental perspective, this compound has been detected in the emissions from Scots pine (Pinus sylvestris) building materials. nih.gov This suggests that it can be released into the atmosphere from natural wood products. A study on the volatile organic compounds in red pine (Pinus densiflora) needles also found that the levels of p-cymenene were higher in litter than in intact needles, indicating its chemical stability and persistence in decaying plant matter.

Contribution to Natural Product Profiles

In the context of food flavor, it has been identified as a contributor to the aroma profile of spice-smoked chicken wings, where it imparts a spicy note. mdpi.com It is also found in wild lowbush blueberries (Vaccinium augustifolium), contributing to their complex flavor profile. Furthermore, it has been identified as a characteristic volatile compound in linden honey, helping to distinguish it from other honey varieties like acacia honey. nih.gov The stability of this compound, as observed in decaying pine needles, suggests it can be a persistent component of the aroma profile of natural materials over time.

Synthetic Methodologies and Biotransformation Pathways of 1 Methyl 4 Prop 1 En 2 Yl Benzene

Chemical Synthesis Approaches

The chemical synthesis of 1-methyl-4-(prop-1-en-2-yl)benzene is approached from both large-scale industrial perspectives and more controlled laboratory settings. These methods primarily involve the dehydrogenation of naturally abundant precursors or classical aromatic substitution reactions.

Industrial Synthesis Routes

Industrially, this compound is often produced as part of the synthesis of its more common parent compound, p-cymene (B1678584). The primary methods leverage readily available and renewable feedstocks like turpentine (B1165885) and citrus oils, or petrochemical sources.

Two dominant routes are:

Catalytic Dehydrogenation of Monoterpenes : A major industrial pathway involves the catalytic dehydrogenation of monoterpenes such as limonene (B3431351) or dipentene, which are abundant in citrus fruit peels and turpentine. mdpi.com This process typically occurs in the gas phase at elevated temperatures (150°C - 400°C) over a heterogeneous catalyst. google.com Various catalysts have been developed to improve efficiency and selectivity, including palladium on carbon (Pd/C), which can yield p-cymene contents of 87-89%. mdpi.com Commercial zeolite catalysts are also employed, particularly for feedstocks like crude sulphate turpentine (CST) which contains sulphur compounds that can poison other catalysts. plos.orgethz.ch This method is valued for its use of renewable resources. plos.org

Friedel-Crafts Alkylation : An alternative route, rooted in classic organic chemistry, is the Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431) or isopropanol (B130326). mdpi.comnih.gov This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst. researchgate.netsigmaaldrich.com A significant drawback of this method is the formation of a mixture of isomers, including ortho-, meta-, and para-cymene, due to the directing effects of the methyl group on the toluene ring. mdpi.com Separating the desired p-isomer from this mixture is challenging and adds to the process complexity and cost.

Table 1: Comparison of Industrial Synthesis Routes

| Route | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields | Citations |

| Catalytic Dehydrogenation | Limonene, Dipentene, Turpentine | Pd/C, Zeolites, PdO/S on Carbon | Uses renewable feedstocks, High p-isomer selectivity | Potential for catalyst deactivation | 87-89% p-cymene | mdpi.comgoogle.complos.org |

| Friedel-Crafts Alkylation | Toluene, Propylene/Isopropanol | AlCl₃, Solid Acids | Uses common petrochemical feedstocks | Produces isomeric mixtures, Difficult purification | Varies based on catalyst selectivity | mdpi.comnih.gov |

Laboratory-Scale Organic Synthesis Protocols

In a laboratory setting, the synthesis of this compound often mirrors industrial processes but with a focus on higher purity and more specialized reagents. Dehydrogenation of limonene is a common and effective method.

A representative laboratory protocol involves the palladium-catalyzed dehydrogenation of D-limonene. The reaction can be performed using palladium(II) trifluoroacetate (B77799) in combination with a copper cocatalyst in a solvent like N,N-dimethylformamide (DMF) at a controlled temperature (e.g., 80°C) under an inert atmosphere. nih.gov The use of specific ligands or additives can further control the reaction's selectivity. For instance, dehydrogenation of limonene on a Pd/SiO₂ catalyst has been studied, with yields improved by the addition of an external hydrogen acceptor. nih.gov These methods allow for precise control over reaction conditions to maximize the yield of the desired p-cymenene product.

Derivatization Strategies for Functionalized Analogs

This compound serves as a scaffold for the synthesis of various functionalized analogs. The presence of the aromatic ring and the isopropenyl group provides two reactive sites for further chemical modification.

Reactions of the Isopropenyl Group : The double bond in the isopropenyl group is susceptible to a variety of addition reactions. For example, it can undergo aminolysis to create β-amino alcohol derivatives. nih.gov It can also be involved in the synthesis of piperidine (B6355638) and morpholine (B109124) derivatives, which are valuable in medicinal chemistry. lookchem.com

Electrophilic Aromatic Substitution : The benzene (B151609) ring can be functionalized via electrophilic aromatic substitution. This allows for the introduction of various groups onto the ring, such as halogens (e.g., fluoro-) or formyl groups (aldehydes), creating a diverse range of analogs. sigmaaldrich.com

Polymerization : As a styrene (B11656) derivative (p,α-dimethylstyrene), the compound can act as a monomer in polymerization reactions, particularly in creating specialized polymers and biomaterials. tcichemicals.com

Table 2: Examples of Functionalized Analogs

| Derivative Class | Functionalization Site | Example Compound | Potential Application | Citations |

| Amino Alcohols | Isopropenyl Group | 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol | Catalysts, Anti-leishmanial agents | nih.gov |

| Heterocyclic Amines | Isopropenyl Group | 1-(3-p-tolyl-but-3-enyl)-piperidine | Medicinal Chemistry | lookchem.com |

| Halogenated Aromatics | Benzene Ring | 2-fluoro-1-methyl-4-(prop-1-en-2-yl)benzene | Chemical Synthesis Intermediate | sigmaaldrich.com |

| Aromatic Aldehydes | Benzene Ring | 2-methyl-4-(prop-1-en-2-yl)benzaldehyde | Chemical Synthesis Intermediate | sigmaaldrich.com |

Enzymatic and Microbial Biotransformations

Beyond chemical synthesis, this compound and its parent compound p-cymene are integrated into the metabolic networks of various organisms, both as products of biosynthesis and as substrates for catabolism.

Biosynthetic Pathways from Precursor Monoterpenes

While this compound itself is not a direct product of a primary biosynthetic pathway, it is closely derived from common monoterpenes that are. The biosynthesis of its precursors, such as limonene and γ-terpinene, begins with the universal isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net

The key steps are:

Geranyl Pyrophosphate (GPP) Formation : IPP and DMAPP are condensed to form geranyl pyrophosphate, the linear C10 precursor to all monoterpenes.

Cyclization : GPP is then cyclized by specific enzymes called terpene synthases. For example, limonene synthase cyclizes GPP to form limonene. nih.gov Similarly, γ-terpinene synthase produces γ-terpinene. researchgate.net

Aromatization : The final step to form p-cymene, and by extension p-cymenene, is an aromatization reaction. This can occur through dehydrogenation of cyclic monoterpene precursors like limonene or γ-terpinene. mdpi.comnih.gov This conversion can be achieved through coupled biological and chemical catalysis, where a microbe is engineered to produce the monoterpene precursor, which is then chemically converted to the final aromatic product. nih.gov

Characterization of Catabolic Pathways and Associated Enzymes

The microbial degradation of aromatic hydrocarbons is a critical process for environmental bioremediation. The catabolism of p-cymene, a compound structurally very similar to p-cymenene, has been extensively studied in bacteria, particularly in Pseudomonas putida and Burkholderia xenovorans. plos.orgnih.gov It is highly probable that the degradation of p-cymenene would proceed via its initial reduction to p-cymene, which then enters this well-characterized pathway.

The degradation of p-cymene is initiated by the oxidation of the methyl group (not the isopropyl group) and proceeds through a series of enzymatic steps encoded by the cym and cmt operons. plos.orgplos.orgnih.gov

The p-Cymene Peripheral Pathway (encoded by the cym operon): nih.govresearchgate.net

Hydroxylation : p-Cymene is first attacked by p-cymene monooxygenase (CymA) , which hydroxylates the methyl group to form p-cumic alcohol.

Oxidation to Aldehyde : The alcohol is then oxidized to p-cumic aldehyde by p-cumic alcohol dehydrogenase (CymB) .

Oxidation to Carboxylic Acid : Finally, p-cumic aldehyde dehydrogenase (CymC) oxidizes the aldehyde to p-cumate (B1230055) (p-isopropylbenzoate).

From here, the p-cumate enters the central catabolic pathway.

The p-Cumate Central Pathway (encoded by the cmt operon): plos.orgplos.org

Dioxygenation : p-Cumate is attacked by p-cumate dioxygenase (CmtA) , leading to the formation of 2,3-dihydroxy-p-cumate.

Ring Cleavage : The aromatic ring is then opened by 2,3-dihydroxy-p-cumate-3,4-dioxygenase (CmtC) .

Further Degradation : A series of subsequent enzymatic reactions (catalyzed by CmtD, E, F, G, H) break down the linear product into central metabolic intermediates like isobutyrate, pyruvate, and acetyl-CoA, which can be used by the bacterium for energy and growth. plos.orgnih.gov

Table 3: Key Enzymes in the p-Cymene Catabolic Pathway

| Pathway Stage | Enzyme | Gene | Function | Organism Studied | Citations |

| Peripheral | p-Cymene Monooxygenase | cymA | p-Cymene → p-Cumic alcohol | P. putida F1, B. xenovorans LB400 | plos.orgnih.govresearchgate.net |

| Peripheral | p-Cumic Alcohol Dehydrogenase | cymB | p-Cumic alcohol → p-Cumic aldehyde | P. putida F1, B. xenovorans LB400 | plos.orgnih.govresearchgate.net |

| Peripheral | p-Cumic Aldehyde Dehydrogenase | cymC | p-Cumic aldehyde → p-Cumate | P. putida F1, B. xenovorans LB400 | plos.orgnih.govresearchgate.net |

| Central | p-Cumate Dioxygenase | cmtA | p-Cumate → 2,3-dihydroxy-p-cumate | B. xenovorans LB400 | plos.orgresearchgate.net |

| Central | 2,3-dihydroxy-p-cumate-3,4-dioxygenase | cmtC | Aromatic Ring Cleavage | B. xenovorans LB400 | plos.org |

Anaerobic Degradation Mechanisms in Prokaryotic Systems

The anaerobic biodegradation of this compound, commonly known as p-cymene, by prokaryotic microorganisms is a significant process in anoxic environments. nih.gov Unlike aerobic degradation, which utilizes oxygenases for the initial attack on the stable aromatic ring, anaerobic bacteria employ alternative strategies to overcome the chemical stability of hydrocarbons. nih.gov Studies have revealed that denitrifying bacteria, in particular, have evolved sophisticated mechanisms to break down p-cymene. mpg.deasm.org

Research has identified two distinct peripheral pathways for the anaerobic degradation of p-cymene in different denitrifying betaproteobacteria, which converge at the central intermediate, 4-isopropylbenzoyl-CoA. nih.govasm.orgnih.gov These pathways are initiated either by a hydroxylation of the methyl group or by the addition of the methyl group to fumarate (B1241708). nih.govresearchgate.net

The denitrifying bacteria "Aromatoleum aromaticum" pCyN1 and "Thauera" sp. pCyN2 are the first pure cultures reported to be capable of completely oxidizing p-cymene to carbon dioxide under anaerobic, nitrate-reducing conditions. mpg.deasm.orgnih.gov These two related bacteria employ fundamentally different strategies for the initial activation of the p-cymene molecule. asm.orgnih.gov

Pathway 1: Methyl Group Hydroxylation in "Aromatoleum aromaticum" pCyN1

In "Aromatoleum aromaticum" pCyN1, the anaerobic degradation of p-cymene is initiated by the hydroxylation of the benzylic methyl group. nih.govresearchgate.net This initial attack is catalyzed by a putative p-cymene dehydrogenase (CmdABC). nih.govresearchgate.net The product of this reaction, 4-isopropylbenzyl alcohol, is then further oxidized to 4-isopropylbenzaldehyde (B89865) by a 4-isopropylbenzyl alcohol dehydrogenase (Iod). mpg.denih.gov Subsequently, a 4-isopropylbenzaldehyde dehydrogenase (Iad) catalyzes the oxidation of the aldehyde to 4-isopropylbenzoate. nih.gov This metabolite was detected in cultures of both bacterial strains. nih.govnih.gov The final step in this peripheral pathway is the activation of 4-isopropylbenzoate to its coenzyme A (CoA) thioester, 4-isopropylbenzoyl-CoA, by the enzyme 4-isopropylbenzoate–CoA ligase (Ibl). nih.gov

Pathway 2: Fumarate Addition in "Thauera" sp. pCyN2

In contrast, "Thauera" sp. pCyN2 utilizes a different mechanism, analogous to the anaerobic degradation of toluene. mpg.de This pathway is initiated by the addition of the methyl group of p-cymene to a molecule of fumarate. asm.orgresearchgate.net This reaction is catalyzed by the enzyme (4-isopropylbenzyl)succinate synthase (IbsABCDEF), which is homologous to benzylsuccinate synthase. nih.govresearchgate.net This initial step leads to the formation of 4-isopropylbenzylsuccinate. nih.govnih.gov This intermediate is then further metabolized through a series of reactions similar to β-oxidation, involving enzymes homologous to the benzylsuccinate β-oxidation (Bbs) pathway. asm.orgnih.gov This process ultimately yields 4-isopropylbenzoyl-CoA and succinyl-CoA. asm.org

The two distinct anaerobic degradation pathways for p-cymene in these prokaryotic systems are summarized in the table below.

| Degradation Pathway | Bacterial Strain | Initial Enzyme | Key Intermediates | Final Product of Peripheral Pathway |

| Methyl Group Hydroxylation | "Aromatoleum aromaticum" pCyN1 | p-Cymene Dehydrogenase (CmdABC) | 4-Isopropylbenzyl alcohol, 4-Isopropylbenzaldehyde, 4-Isopropylbenzoate | 4-Isopropylbenzoyl-CoA |

| Fumarate Addition | "Thauera" sp. pCyN2 | (4-Isopropylbenzyl)succinate Synthase (IbsABCDEF) | 4-Isopropylbenzylsuccinate, (4-Isopropylphenyl)itaconate | 4-Isopropylbenzoyl-CoA |

The key enzymes involved in the initial activation and subsequent transformation of p-cymene in these two pathways are detailed in the following table.

| Bacterial Strain | Enzyme | Abbreviation | Function |

| "Aromatoleum aromaticum" pCyN1 | p-Cymene Dehydrogenase | CmdABC | Hydroxylation of p-cymene to 4-isopropylbenzyl alcohol. nih.govresearchgate.net |

| 4-Isopropylbenzyl alcohol Dehydrogenase | Iod | Oxidation of 4-isopropylbenzyl alcohol to 4-isopropylbenzaldehyde. nih.gov | |

| 4-Isopropylbenzaldehyde Dehydrogenase | Iad | Oxidation of 4-isopropylbenzaldehyde to 4-isopropylbenzoate. nih.gov | |

| 4-Isopropylbenzoate–CoA Ligase | Ibl | Activation of 4-isopropylbenzoate to 4-isopropylbenzoyl-CoA. nih.gov | |

| "Thauera" sp. pCyN2 | (4-Isopropylbenzyl)succinate Synthase | IbsABCDEF | Addition of p-cymene to fumarate to form (4-isopropylbenzyl)succinate. nih.govresearchgate.net |

| Benzylsuccinate β-oxidation pathway homologues | BisABCDEFGH | β-oxidation of (4-isopropylbenzyl)succinate to yield 4-isopropylbenzoyl-CoA. asm.orgnih.gov |

Following the formation of the central intermediate, 4-isopropylbenzoyl-CoA, the degradation proceeds through a common central pathway. mpg.de This involves the reductive dearomatization of the benzene ring and subsequent hydrolytic ring cleavage, followed by conventional β-oxidation to completely mineralize the compound. nih.govmpg.de

Advanced Spectroscopic Characterization and Computational Chemistry of 1 Methyl 4 Prop 1 En 2 Yl Benzene and Its Derivatives

Elucidation of Molecular Structure through Advanced NMR Techniques

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable in the precise structural elucidation of organic molecules like 1-Methyl-4-(prop-1-en-2-yl)benzene and its derivatives. These methods provide detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

Solid-State NMR Spectroscopy and Polymorphism Analysis

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within a solid lattice. This is particularly valuable for studying polymorphism, the ability of a compound to exist in two or more crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting variations in chemical shifts and relaxation times that arise from differences in molecular packing and intermolecular interactions. While specific ssNMR studies on the polymorphism of this compound are not extensively documented in readily available literature, the principles of the technique are broadly applicable to aromatic compounds.

Mass Spectrometry Applications in Structural Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions. mdpi.com It is a powerful tool for determining the molecular weight of a compound and can also offer significant structural insights through the analysis of fragmentation patterns. jchps.comnumberanalytics.com

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. For isomers like this compound and its related structures, while they have the same molecular weight, their fragmentation patterns can differ due to the variations in their bonding arrangements. numberanalytics.com These differences, although sometimes subtle, can be used to distinguish between isomers, especially when coupled with high-resolution mass spectrometry and tandem MS (MS/MS) techniques. chromatographyonline.comlcms.cz Advanced MS methods can even allow for the quantitative analysis of isomeric mixtures without prior separation. transmit.de

Quantum Chemical Studies (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov It has become a powerful tool in chemistry for predicting and understanding molecular behavior.

Electronic Structure and Stability Calculations (HOMO-LUMO, Chemical Potential)

DFT calculations can provide valuable insights into the electronic properties of this compound. Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): These are the frontier molecular orbitals that play a crucial role in chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wikipedia.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For related compounds, DFT calculations have been used to determine HOMO-LUMO gaps, though it's noted that the results can be sensitive to the specific functional and basis set used. unl.edu

Local Reactivity and Electrostatic Potential Mapping

DFT can also be used to predict the most reactive sites within a molecule.

Fukui Function: The Fukui function is a local reactivity descriptor that indicates the propensity of a particular atomic site in a molecule to undergo electrophilic, nucleophilic, or radical attack. wikipedia.orgscm.com It is a valuable tool for understanding and predicting the regioselectivity of chemical reactions. wikipedia.orgcore.ac.uk

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution within a molecule. researchgate.net Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For aromatic systems, MEP maps can highlight the electron-rich pi systems of the benzene (B151609) ring and any electron-donating or withdrawing effects of the substituents. researchgate.net

These computational tools provide a theoretical framework for understanding and predicting the chemical behavior of this compound at an atomic level.

Chemical Reactivity and Mechanistic Studies of 1 Methyl 4 Prop 1 En 2 Yl Benzene

Oxidation Reactions and Product Characterization

The oxidation of 1-methyl-4-(prop-1-en-2-yl)benzene, also known as p-cymenene, can proceed through various pathways, including ozonolysis and photo-oxidation, yielding a range of oxygenated products. These reactions are significant in both synthetic chemistry and atmospheric processes.

Ozonolysis, the reaction with ozone, is a key process for alkenes. copernicus.org The initial step involves the cycloaddition of ozone to the double bond, forming a primary ozonide (POZ). This unstable intermediate rapidly decomposes to a carbonyl compound and a Criegee intermediate (CI). copernicus.orgicm.edu.pl For this compound, ozonolysis of the exocyclic double bond would lead to the formation of 4-methylacetophenone and a C1 Criegee intermediate (H₂COO). The Criegee intermediate is highly reactive and can undergo various subsequent reactions.

Studies on the related monoterpene, α-phellandrene, which contains endocyclic double bonds, have shown that ozonolysis leads to a significant amount of secondary organic aerosol (SOA). researchgate.netcopernicus.org The reaction of α-phellandrene with ozone is a dominant loss process in the atmosphere and contributes to the formation of new particles. copernicus.org While this compound has an exocyclic double bond, the principles of ozonolysis are similar, and its atmospheric oxidation can contribute to SOA formation.

Photo-oxidation, initiated by hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx), is another important atmospheric degradation pathway. psu.edu The reaction of OH radicals with aromatic compounds like this compound can proceed via two main routes: H-atom abstraction from the methyl or isopropyl groups, or OH addition to the aromatic ring. psu.edu For the structurally similar p-cymene (B1678584), OH addition to the aromatic ring is a significant pathway, leading to the formation of phenolic compounds. rsc.org The subsequent reactions of the resulting peroxy radicals are complex and can lead to a variety of ring-opened and fragment products. rsc.org

The oxidation of the allyl side chain is a known metabolic pathway for similar compounds like safrole, mediated by cytochrome P450 enzymes. wikipedia.org This process can lead to the formation of epoxides and corresponding diols. wikipedia.org While not a direct chemical oxidation in the typical sense, these biological transformations highlight the reactivity of the propenyl group.

A summary of potential oxidation products of this compound is presented in the table below.

| Oxidation Reaction | Reactant | Major Products |

| Ozonolysis | This compound, Ozone | 4-Methylacetophenone, Criegee Intermediate (H₂COO) |

| Photo-oxidation (OH radical) | This compound, OH radical, NOx | Phenolic derivatives, Ring-opened products |

Aromatic Substitution and Addition Reactions

The chemical reactivity of this compound is characterized by reactions of both the aromatic ring and the isopropenyl side chain.

Aromatic Substitution:

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The methyl and isopropenyl groups are ortho-, para-directing activators. However, the isopropenyl group is susceptible to reaction with electrophiles, which can complicate substitution on the aromatic ring. For the related compound p-cymene, which has a saturated isopropyl group, electrophilic substitution is well-documented. For instance, Friedel-Crafts alkylation of toluene (B28343) with isopropanol (B130326) or benzene with isopropyl halides are common methods for synthesizing p-cymene. mdpi.com Similar reactions with this compound would likely lead to a mixture of products due to the reactivity of the double bond.

Addition Reactions:

The isopropenyl group readily undergoes electrophilic addition reactions. According to Markovnikov's rule, the addition of a protic acid (HX) to the double bond will result in the hydrogen atom adding to the carbon with more hydrogen atoms (the terminal carbon of the double bond), and the X group adding to the more substituted carbon (the benzylic carbon). libretexts.org This is because the reaction proceeds through the more stable tertiary carbocation intermediate. libretexts.org

For example, the reaction of this compound with HCl would be expected to yield 2-chloro-2-(p-tolyl)propane as the major product. libretexts.org

The reactivity of the double bond also allows for other addition reactions, such as hydrogenation to form p-cymene, or halogenation.

The table below summarizes the expected products of key addition reactions.

| Reaction Type | Reactant | Reagent | Major Product |

| Electrophilic Addition | This compound | HCl | 2-Chloro-2-(p-tolyl)propane |

| Hydrogenation | This compound | H₂, Catalyst | p-Cymene |

Role as a Solvent in Organic Transformations

While there is limited specific information on the use of this compound as a solvent, its structural analog, p-cymene, is utilized as a solvent in various organic transformations. p-Cymene is considered a "green" solvent due to its derivation from renewable resources and its favorable environmental profile. kaust.edu.sa

The physical properties of this compound, such as its boiling point of 188.3 °C and its non-polar nature, suggest it could function as a high-boiling point solvent for reactions requiring such conditions. lookchem.com Its miscibility with other organic solvents like chloroform (B151607) and methanol (B129727) further supports its potential as a solvent or co-solvent. lookchem.com

In the context of organometallic chemistry, p-cymene is a well-known ligand in ruthenium complexes, such as [Ru₂(μ-Cl)₂Cl₂(η⁶-p-cymene)₂]. nih.gov These complexes are used as catalysts in a variety of organic reactions, including C-H activation. acs.org The p-cymene ligand in these complexes can sometimes be displaced by other arenes, or it can participate in the catalytic cycle. While this compound itself is not commonly used as a ligand in this context, the chemistry of p-cymene complexes provides a framework for understanding how similar aromatic compounds can behave in catalytic systems.

Gas-Phase Reaction Kinetics and Atmospheric Chemistry

The atmospheric chemistry of this compound is primarily governed by its gas-phase reactions with key atmospheric oxidants, namely the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). copernicus.org As a monoterpene, it is a biogenic volatile organic compound (BVOC) that can contribute to the formation of secondary organic aerosols (SOA) and impact air quality. nih.govpnas.org

Reaction with OH Radicals:

The gas-phase reaction of p-cymene with OH radicals has been studied over a range of temperatures. caprysses.fr This reaction is a significant removal pathway for p-cymene in the atmosphere. The reaction proceeds through both addition of the OH radical to the aromatic ring and H-atom abstraction from the alkyl substituents. caprysses.fr

Reaction with Cl Atoms:

In coastal and marine environments, reactions with chlorine atoms can also be an important atmospheric sink for aromatic hydrocarbons. nih.govacs.org Studies on p-cymene have shown that the reaction with Cl atoms is fast, and theoretical calculations indicate that the reaction proceeds mainly through addition to the aromatic ring. nih.govacs.org

Reaction with Ozone:

As discussed in section 5.1, the reaction of this compound with ozone will primarily occur at the exocyclic double bond, leading to the formation of 4-methylacetophenone and a Criegee intermediate. copernicus.org The ozonolysis of monoterpenes is a significant source of SOA. wikipedia.org

Atmospheric Lifetime:

The atmospheric lifetime of this compound will be determined by the sum of the rates of its reactions with OH, O₃, and NO₃. The lifetime with respect to reaction with a specific oxidant can be estimated using the following equation:

τ = 1 / (k * [Oxidant])

where τ is the lifetime, k is the reaction rate constant, and [Oxidant] is the atmospheric concentration of the oxidant.

The table below provides kinetic data for the reaction of the related compound p-cymene with various atmospheric oxidants.

| Reactant | Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

| p-Cymene | OH radical | 1.5 x 10⁻¹¹ | caprysses.fr |

| p-Cymene | Cl atom | (2.58 ± 1.55) x 10⁻¹⁰ | nih.govacs.org |

The high reactivity of monoterpenes with atmospheric oxidants leads to short atmospheric lifetimes, often on the order of hours to days. researchgate.net This rapid oxidation contributes to the formation of ozone and secondary organic aerosols, which have significant impacts on air quality and climate. pnas.orgresearchgate.net

Coordination Chemistry and Catalytic Applications of 1 Methyl 4 Prop 1 En 2 Yl Benzene Complexes

Synthesis and Characterization of Metal-Arene Complexes (e.g., Ruthenium, Osmium)

Complexes of ruthenium and osmium featuring the η⁶-coordinated p-cymene (B1678584) ligand are typically synthesized from appropriate metal precursors. A common starting material for ruthenium complexes is the dimeric species [RuCl₂(p-cymene)]₂, which can be readily prepared from RuCl₃·nH₂O. ulisboa.ptacs.org This dimer serves as a versatile precursor for a wide range of mononuclear ruthenium(p-cymene) complexes through the cleavage of the chloride bridges with various ligands. mdpi.com These ligands can include phosphines, N-heterocyclic carbenes (NHCs), amines, and amino acids. ulisboa.ptresearchgate.netacs.orgrsc.org

For instance, treatment of [RuCl₂(p-cymene)]₂ with poly(pyrazolyl)borate derivatives or α-amino acids in the presence of a base yields complexes of the type [RuX(κ²-L)(η⁶-p-cymene)] or [Ru(κ³-L)(η⁶-p-cymene)]X, where L represents the respective multidentate ligand and X is a halide or another anionic ligand. acs.orgrsc.org Similarly, reactions with N,N'-chelating ligands like substituted 2,2'-bipyridines lead to the formation of cationic complexes of the general formula [Ru(II)-η⁶-p-cymene-(N,N')Cl]Cl. nih.gov

The synthesis of osmium(p-cymene) complexes can be more challenging. However, improved synthetic routes have been developed using tetra-n-octylammonium hexahaloosmate(IV) precursors, (Oct₄N)₂[OsX₆] (X = Cl, Br), which offer a less hazardous alternative to the volatile and toxic OsO₄. rsc.org

Table 1: Spectroscopic Data for Selected 1-Methyl-4-(prop-1-en-2-yl)benzene Complexes

| Complex | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | ESI-MS (m/z) | Reference |

| [Ru(η⁶-p-cymene)(Ph₂Bp)Cl] | Aromatic protons of p-cymene as four doublets | - | [M-Cl]⁺ | acs.org |

| [Ru(η⁶-p-cymene)(κ²N,O-Pro)(Br)] | Characteristic signals for coordinated proline and p-cymene | - | [M+Na]⁺ | rsc.org |

| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl | Signals for Br-Qpy and p-cymene ligands | - | [M-Cl]⁺ | mdpi.com |

| [Ru(η⁶-p-cymene)(NHC-glu)Cl₂] | Four doublets for p-cymene protons | - | [M-Cl]⁺ | acs.org |

| [RuCl₂(p-cymene)(DPEPhos)] | Signals for DPEPhos and p-cymene | Signals for coordinated DPEPhos | - | ulisboa.pt |

Ligand Exchange Mechanisms and Arene Lability

The reactivity of metal-arene complexes, particularly their catalytic activity, is intrinsically linked to the lability of the coordinated ligands. Ligand substitution reactions in these "piano-stool" complexes can proceed through different mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. libretexts.orglibretexts.org The specific mechanism is influenced by factors such as the nature of the metal center, the leaving group, the incoming ligand, and the arene itself.

For ruthenium(II) arene complexes, computational studies have suggested that aquation, the substitution of a ligand by a water molecule, often occurs via a concerted ligand interchange (I) mechanism. nih.gov The rate of these substitution reactions can be tuned over several orders of magnitude by modifying the ancillary ligands. nih.gov

The p-cymene ligand itself can also be displaced, although it is generally considered to be a relatively strongly bound arene. The displacement of the p-cymene fragment is often sluggish. nih.govacs.org However, under certain conditions, such as photochemical activation, facile arene exchange can be induced. nih.govacs.org For instance, mild photochemical activation has been shown to enable the displacement of p-cymene and subsequent tethering of a P-stereogenic ferrocenyl phosphine (B1218219) ligand through η⁶-coordination of one of its phenyl rings. nih.govacs.org In some cases, spontaneous displacement of p-cymene can occur, leading to the formation of chelate complexes. nih.govacs.org

The lability of the arene ligand is correlated with the strength of the ruthenium-arene bond. More electron-rich arenes like p-cymene and hexamethylbenzene (B147005) tend to form more stable complexes and are thus less labile compared to electron-poor arenes such as benzene (B151609) or toluene (B28343). acs.org This trend has been corroborated by calculated binding energies for ruthenium and osmium complexes. acs.org The choice of arene can therefore be a critical factor in catalyst design, influencing both the stability and reactivity of the complex.

Applications in Asymmetric Catalysis

Ruthenium(p-cymene) complexes have emerged as highly effective pre-catalysts for a range of asymmetric transformations, most notably asymmetric transfer hydrogenation (ATH).

Asymmetric Transfer Hydrogenation (ATH) Mechanisms and Enantioselectivity

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. In a typical ATH reaction catalyzed by a ruthenium(p-cymene) complex, a chiral ligand is introduced to create a chiral environment around the metal center. The reaction commonly employs a hydrogen donor such as 2-propanol or formic acid. researchgate.net

The catalytic cycle is believed to involve the formation of a ruthenium-hydride species as the active catalyst. mdpi.com The enantioselectivity of the reaction is determined by the transfer of the hydride from the metal to one of the enantiotopic faces of the substrate. The chiral ligand plays a crucial role in directing this transfer, leading to the preferential formation of one enantiomer of the product. High enantiomeric excesses (ee) have been achieved in the ATH of various ketones using in situ generated catalysts from [RuCl₂(p-cymene)]₂ and chiral ligands, such as amino acid amides. researchgate.net For example, the combination of [RuCl₂(p-cymene)]₂ with L-prolinamide in the presence of KOH and 2-propanol generates a catalyst capable of reducing aryl ketones to the corresponding (R)-alcohols with high enantioselectivity. researchgate.net

Role of the this compound Ligand in Stereocontrol

While the primary source of stereocontrol in these catalytic systems is the chiral co-ligand, the p-cymene ligand is not merely a spectator. It plays a crucial role in defining the steric and electronic environment of the catalytic center. The bulky nature of the p-cymene ligand helps to create a well-defined chiral pocket around the metal, which is essential for effective stereochemical communication between the chiral ligand and the substrate.

The development of chiral η⁶-arene ligands represents a significant advancement in achieving stereocontrol. By rendering the arene ligand itself chiral, it can directly participate in the enantiodiscrimination process. Although the development of such ligands has been challenging, C₂-symmetric chiral arene ligands derived from [2.2]paracyclophane have been successfully synthesized and employed in ruthenium-catalyzed asymmetric C-H activation reactions. researchgate.net These studies highlight the potential of the arene ligand to act as a primary stereocontrolling element.

Other Asymmetric Transformations

Beyond ATH, ruthenium(p-cymene) complexes have been investigated as catalysts for other asymmetric reactions. For example, P-stereogenic pincer-ruthenium complexes have been used in the asymmetric hydrosilylation of ketones, achieving moderate to good enantioselectivities. nih.gov The development of novel chiral ligands continues to expand the scope of asymmetric transformations catalyzed by these versatile complexes.

Catalytic Activity in Organic Synthesis Beyond Asymmetric Reactions

The catalytic utility of ruthenium(p-cymene) complexes extends to a wide array of non-asymmetric organic reactions. These complexes are valued for their stability in air and moisture, which simplifies their handling and application. ulisboa.pt

Ruthenium(p-cymene) complexes have proven to be effective catalysts for:

Transfer Hydrogenation: In addition to asymmetric versions, these complexes are excellent catalysts for the general transfer hydrogenation of aldehydes and ketones. ulisboa.ptresearchgate.net For instance, complexes of the type [Ru(N^N)(p-cymene)Cl][X] have shown high catalytic activity in the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen source. mdpi.com

N-Alkylation: In situ generated catalysts from [RuI₂(p-cymene)] and phosphine ligands have demonstrated high conversions in the N-alkylation of amines with alcohols. ulisboa.pt

Hydroarylation: Ruthenium(p-cymene) complexes catalyze the hydroarylation of olefins, providing a step-economical route to various heterocyclic compounds and alkylated arenes. rsc.org These reactions often proceed via directing group-assisted C-H activation.

C-H Functionalization: The [Ru(p-cymene)] moiety is a common platform for developing catalysts for C-H activation/functionalization reactions, a field of immense interest for its potential to streamline synthetic routes. researchgate.net

Nitroaldol (Henry) Reaction: Cationic ruthenium(p-cymene) complexes with poly(pyrazolyl)borate ligands act as catalyst precursors for the diastereoselective nitroaldol reaction between benzaldehydes and nitroalkanes. acs.org

Table 2: Applications of this compound Ruthenium Complexes in Catalysis

| Reaction Type | Catalyst System | Substrate | Product | Key Finding | Reference |

| Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / DPEPhos | Acetophenone | 1-Phenylethanol | Moderate conversion | ulisboa.pt |

| N-Alkylation | [RuI₂(p-cymene)] / DPEPhos (in situ) | Benzylamine / Benzyl alcohol | Dibenzylamine | 96% conversion | ulisboa.pt |

| Transfer Hydrogenation | [Ru(Br-Qpy)(p-cymene)Cl]Cl | Benzophenone | Benzhydrol | 94% conversion | mdpi.com |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / L-prolinamide | 1'-Tetralone | (R)-Tetralol | 93% ee | researchgate.net |

| Nitroaldol Reaction | [Ru(η⁶-p-cymene)(κ³-Tp)]⁺ | Benzaldehyde / Nitroethane | β-nitroalkanol | Up to 82% yield, threo selective | acs.org |

| Intramolecular Hydroarylation | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Alkene tethered benzamides | Dihydroisoquinolinones | Good functional group tolerance | rsc.org |

The continued exploration of the coordination chemistry of this compound and the development of novel ligands are expected to further broaden the catalytic applications of its metal complexes, offering innovative solutions for synthetic challenges in both academic and industrial settings.

Hydrogenation and Oxidation Reactions

Ruthenium(II)-p-cymene complexes have demonstrated significant efficacy in both hydrogenation and oxidation reactions. In hydrogenation, they are particularly noted for the asymmetric reduction of ketones. The conformational effects of the p-cymene ligand, in conjunction with chiral co-ligands, play a crucial role in determining the stereoselectivity of these reactions. nih.gov Global reaction route mapping (GRRM) methods have been employed to understand the transition states in the asymmetric hydrogenation of aromatic ketones, revealing that multiple electrostatic CH/π interactions are a common feature in the preferred diastereomeric structures. nih.gov

Furthermore, these complexes catalyze transfer hydrogenation reactions, which are valuable for converting biomass-derived furanic aldehydes into furfuryl alcohols using renewable alcohols like methanol (B129727) and ethanol. acs.org The mechanism often involves the generation of a Ru-H species through the dehydrogenation of a ruthenium(II)-alkoxide intermediate. acs.org

While p-cymene complexes are active in hydrogenation, the oxidation of the p-cymene molecule itself is also a significant area of research. The liquid-phase catalytic oxidation of p-cymene can yield valuable products like 4-methylacetophenone. However, achieving selective oxidation of a specific C-H bond in p-cymene is challenging due to the presence of multiple reactive sites. acs.org Mesoporous LaCoO₃ catalysts with oxygen vacancies have shown remarkable activity for the solvent-free oxidation of p-cymene, achieving high selectivity for 4-methylacetophenone. acs.org Another approach involves the electrocatalytic oxidation of related terpenes, α-terpinene and γ-terpinene, to produce p-cymene in an environmentally friendly manner. rsc.orgrsc.org

| Catalyst System | Substrate | Product | Key Findings | Reference |

| [RuH{(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)] | Aromatic Ketones | Chiral Alcohols | Multiple electrostatic CH/π interactions direct the stereochemical outcome. | nih.gov |

| Air-stable Ru(II)-para-cymene with imidazole-based ligands | Furanic Aldehydes | Furfuryl Alcohols | Efficient transfer hydrogenation using renewable alcohols as the hydrogen source. | acs.org |

| Mesoporous LaCoO₃ | p-Cymene | 4-Methylacetophenone | High selectivity (>80%) and conversion (~50%) in solvent-free oxidation. | acs.org |

| TEMPO-mediated electrocatalysis | α-Terpinene/γ-Terpinene | p-Cymene | Green synthesis method with high yield (>93%) and 100% selectivity. | rsc.org |

C-C Bond Formation and Functionalization

Complexes of ruthenium(II) with p-cymene are highly effective in mediating carbon-carbon bond formation and C-H bond functionalization reactions. The dimeric complex [RuCl₂(p-cymene)]₂ is a frequently used precursor for these catalytic systems. rsc.orgresearchgate.net These catalysts have been successfully employed in the direct arylation of various substrates, including acyclic amines and 2-phenylpyridine, using aryl halides. rsc.orgumich.edu

In the C-H activation and functionalization of 2-phenylpyridine, [RuCl₂(η⁶-p-cymene)] complexes bearing phosphinous acid ligands have demonstrated good activity. rsc.org Mechanistic studies suggest that the reaction may proceed through a concerted metallation-deprotonation pathway, facilitated by a phosphinito species. rsc.org The steric properties of the ancillary ligands, in addition to the p-cymene, have a significant impact on the catalytic performance. rsc.org

Late-stage C-H functionalization of complex molecules has also been achieved using ruthenium catalysts. For instance, the meta-C-H activation and cross-coupling of phenyloxazoline with α-bromoboronates are catalyzed by Ru(OAc)₂(p-cymene) in the presence of a phosphine ligand, providing a versatile route to meta-boroalkyl scaffolds. acs.org

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

| [RuCl₂(p-cymene)]₂ / K₂CO₃ / KOPiv | Direct Arylation | Acyclic amines, Aryl bromides/iodides | Effective for C-N bond formation, though imine byproducts can form. | umich.edu |

| [RuCl₂(η⁶-p-cymene)(PA)] (PA = Phosphinous Acid) | C-H Functionalization | 2-Phenylpyridine, Chlorobenzene | Good activity at 80 °C; halide effects are significant. | rsc.org |

| Ru(OAc)₂(p-cymene) / (p-CF₃C₆H₄)₃P | meta-C-H Borylation | Phenyloxazoline, α-bromoboronates | Enables late-stage functionalization of complex molecules. | acs.org |

| [RuCl(η²-Ph₂PCRC(R')O)(η⁶-arene)] | C-C Bond Formation | α-Diphenylphosphinoketones, Phenylacetylene | Regioselective C-C bond formation involving a phosphinoenolate ligand. | researchgate.net |

Cyanosilylation of Carbonyl Compounds

Ruthenium(II)-p-cymene complexes have emerged as efficient catalysts for the cyanosilylation of carbonyl compounds, a significant carbon-carbon bond-forming reaction that produces cyanohydrins. doi.orgnih.govnih.gov This reaction is valuable for the synthesis of α-hydroxy acids and β-amino alcohols. A variety of half-sandwich (η⁶-p-cymene) ruthenium(II) complexes have been developed for this purpose.

For instance, complexes supported by heterocyclic hydrazone derivatives, with the general formula [Ru(η⁶-p-cymene)(Cl)(L)], have been shown to catalyze the cyanosilylation of a wide range of aldehydes with trimethylsilyl (B98337) cyanide (TMSCN) at room temperature. doi.org Similarly, cationic ruthenium(II) complexes with benzimidazole-derived N-heterocyclic carbene (NHC) ligands are effective for the cyanosilylation of aromatic and heteroaryl aldehydes under solvent-free conditions, providing good to excellent yields. nih.govnih.govacs.org The catalytic activity of these systems highlights the versatility of the ruthenium-p-cymene scaffold, where modifications to the ancillary ligands can be used to tune the reactivity and substrate scope. doi.orgnih.govnih.gov

| Catalyst System | Substrates | Reagent | Key Findings | Reference |

| [Ru(η⁶-p-cymene)(Cl)(L)] (L = Heterocyclic Hydrazone) | Aliphatic, aromatic, α,β-unsaturated, and heterocyclic aldehydes | Trimethylsilyl cyanide (TMSCN) | Effective catalysis at room temperature; reaction conditions optimized for solvent and catalyst loading. | doi.org |

| [{1-(N-R₁-2-acetamido)-3-(R₂)-benzimidazol-2-ylidine}Ru(p-cymene)Cl]Cl | Aromatic and heteroaryl aldehydes | Trimethylsilyl cyanide (TMSCN) | Good to excellent yields (60-95%) at room temperature under solvent-free conditions. | nih.govnih.govacs.org |

Environmental Fate and Bioremediation of 1 Methyl 4 Prop 1 En 2 Yl Benzene

Microbial Degradation Pathways and Enzyme Systems

The microbial breakdown of 1-methyl-4-(prop-1-en-2-yl)benzene is a critical process in its removal from contaminated environments. Both aerobic and anaerobic microorganisms have demonstrated the capacity to degrade structurally similar compounds, suggesting potential pathways for this specific molecule. Given its structural similarity to p-cymene (B1678584), the degradation pathways of p-cymene provide a strong model for understanding the biological fate of this compound.

Under aerobic conditions, the degradation of aromatic hydrocarbons like this compound is typically initiated by oxygenase enzymes. For the analogous compound p-cymene, bacteria such as Pseudomonas putida and Burkholderia xenovorans utilize a peripheral pathway that begins with the oxidation of the methyl group. copernicus.orgsci-hub.se This process is catalyzed by a multi-component enzyme system.

The initial attack is carried out by a monooxygenase, which hydroxylates the methyl group. In the case of p-cymene, this enzyme is p-cymene monooxygenase (CymA), which converts p-cymene into p-cumic alcohol. copernicus.orgsci-hub.se Subsequently, a series of dehydrogenation reactions occur. An alcohol dehydrogenase (CymB) oxidizes p-cumic alcohol to p-cumic aldehyde, which is then further oxidized to p-cumate (B1230055) by an aldehyde dehydrogenase (CymC). copernicus.orgsci-hub.se

This upper pathway funnels the substrate into a central catabolic pathway. The aromatic ring of p-cumate is then dihydroxylated by a dioxygenase (CmtA) to form 2,3-dihydroxy-p-cumate. copernicus.orgsci-hub.se This intermediate is then susceptible to ring cleavage by another dioxygenase, leading to the formation of aliphatic products that can enter the tricarboxylic acid (TCA) cycle. copernicus.orgsci-hub.se It is plausible that this compound follows a similar aerobic degradation route, starting with the oxidation of its methyl group.

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| p-Cymene monooxygenase | CymA | Hydroxylation of the methyl group | p-Cymene | p-Cumic alcohol |

| p-Cumic alcohol dehydrogenase | CymB | Oxidation of the alcohol group | p-Cumic alcohol | p-Cumic aldehyde |

| p-Cumic aldehyde dehydrogenase | CymC | Oxidation of the aldehyde group | p-Cumic aldehyde | p-Cumate |

| p-Cumate dioxygenase | CmtA | Dihydroxylation of the aromatic ring | p-Cumate | 2,3-dihydroxy-p-cumate |

In the absence of oxygen, different microbial strategies are employed to activate and degrade aromatic hydrocarbons. Studies on the anaerobic degradation of p-cymene by denitrifying bacteria have revealed two distinct peripheral pathways that likely serve as models for the anaerobic fate of this compound. copernicus.orgnih.govnih.gov

One pathway, observed in "Aromatoleum aromaticum" pCyN1, involves the hydroxylation of the methyl group by a putative p-cymene dehydrogenase (CmdABC), an enzyme belonging to the molybdoenzyme family. copernicus.orgnih.gov This initial step leads to the formation of 4-isopropylbenzyl alcohol and subsequently 4-isopropylbenzaldehyde (B89865). copernicus.orgnih.gov

A second, fundamentally different pathway is utilized by "Thauera" sp. strain pCyN2. This pathway involves the addition of the methyl group of p-cymene to fumarate (B1241708), a reaction catalyzed by (4-isopropylbenzyl)succinate synthase (IbsABC). copernicus.orgnih.gov This leads to the formation of (4-isopropylbenzyl)succinate as the initial metabolite. copernicus.orgnih.gov

Both of these anaerobic pathways are thought to converge at the level of 4-isopropylbenzoyl-CoA, which then enters a central anaerobic benzoyl-CoA degradation pathway. copernicus.orgnih.gov The presence of an alkene side chain in this compound might influence the preferred anaerobic activation step, potentially making it susceptible to other enzymatic attacks. The degree of alkyl side chain branching has been shown to affect the biodegradation rates of aromatic alkanoic acids, suggesting that the structure of the side chain is a critical factor in microbial degradation. nih.govnih.gov

| Organism | Key Enzyme | Initial Reaction | Identified Metabolites |

|---|---|---|---|

| "Aromatoleum aromaticum" pCyN1 | p-Cymene dehydrogenase (CmdABC) | Methyl group hydroxylation | 4-isopropylbenzyl alcohol, 4-isopropylbenzaldehyde, 4-isopropylbenzoate |

| "Thauera" sp. pCyN2 | (4-isopropylbenzyl)succinate synthase (IbsABC) | Addition to fumarate | 4-isopropylbenzylsuccinate, (4-isopropylphenyl)itaconate, 4-isopropylbenzoate |

Atmospheric Degradation Mechanisms

This compound can be released into the atmosphere, where it is subject to degradation by photochemically generated oxidants. The primary atmospheric removal processes for such volatile organic compounds (VOCs) are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The reaction with hydroxyl radicals is expected to be a major degradation pathway. For structurally similar aromatic compounds like 1,2,4-trimethylbenzene, the reaction is initiated by the addition of the •OH radical to the aromatic ring, forming an OH-adduct. doaj.org This adduct can then react with molecular oxygen (O₂), leading to the formation of phenolic compounds or peroxy radicals. These peroxy radicals can undergo further reactions, including cyclization and ring-opening, to produce a variety of oxygenated products such as dicarbonyls. doaj.org The presence of the prop-1-en-2-yl group in this compound provides an additional site for •OH radical attack, likely leading to the formation of formaldehyde (B43269) and a substituted benzaldehyde, similar to what is observed in the oxidation of styrene (B11656). nih.govresearchgate.net

The ozonolysis of the prop-1-en-2-yl double bond is another significant atmospheric degradation route. The reaction of ozone with alkenes proceeds via the Criegee mechanism, forming a primary ozonide that decomposes into a Criegee intermediate and a carbonyl compound. nih.govnih.gov For this compound, this would likely yield formaldehyde and a Criegee intermediate with a 4-methylphenyl group. These highly reactive Criegee intermediates can then participate in a variety of atmospheric reactions.

During nighttime, in the absence of sunlight, reaction with the nitrate radical (NO₃) can become a dominant loss process for reactive VOCs. nih.gov The reaction of NO₃ with the alkene side chain of this compound is expected to be rapid. Studies on styrene have shown that NO₃ adds to the double bond, leading to the formation of nitrooxy peroxy radicals. copernicus.org These radicals can then react further to form organic nitrates, which can contribute to the formation of secondary organic aerosol (SOA). copernicus.orgcopernicus.org

Environmental Distribution and Transport Models

The environmental distribution of this compound between air, water, and soil is largely determined by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc). nih.govgovinfo.gov These parameters are crucial for environmental fate and transport models.

While experimental data for this compound are scarce, values for the structurally similar p-cymene can provide a useful approximation. The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity and its potential to bioaccumulate. A higher log Kow value indicates a greater tendency to partition into organic phases. For p-cymene, experimental log Kow values have been reported. acs.org

The soil organic carbon-water partition coefficient (Koc) describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. chemsafetypro.com A high Koc value suggests that the compound will be relatively immobile in soil and less likely to leach into groundwater. Koc can be estimated from Kow using established linear relationships. ecetoc.orgipb.ptresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.66 (experimental) | Indicates a moderate potential for bioaccumulation and partitioning to organic matter. |

| Water Solubility | 23.4 mg/L at 25°C (experimental) | Low water solubility, consistent with its hydrophobic character. |

| Estimated Log Koc (Soil Organic Carbon-Water Partition Coefficient) | ~3.0 (estimated from Log Kow) | Suggests moderate to low mobility in soil and a tendency to adsorb to organic matter. |

Based on these properties, it is expected that this compound will have a moderate tendency to adsorb to soil and sediment, with limited mobility in the aqueous phase. Its volatility suggests that atmospheric transport can be a significant distribution mechanism. Environmental transport models would utilize these partitioning coefficients, along with data on degradation rates, to predict the compound's movement and concentration in different environmental compartments. nih.govgovinfo.gov

Biological Interactions and Mechanisms of Action of 1 Methyl 4 Prop 1 En 2 Yl Benzene

Antimicrobial Action: Cellular and Molecular Mechanisms

1-Methyl-4-(prop-1-en-2-yl)benzene has been identified as a component of essential oils exhibiting antimicrobial properties. acgpubs.orgimmunopathol.com Its action against pathogenic microorganisms is attributed to its ability to interact with and disrupt fundamental cellular structures and processes.

Membrane Disruption and Cell Lysis

The lipophilic nature of this compound allows it to readily interact with the lipid bilayer of microbial cell membranes. This interaction can lead to a loss of membrane integrity and an increase in permeability. The disruption of the cell membrane compromises its function as a selective barrier, leading to the leakage of vital intracellular components such as ions and ATP, ultimately resulting in cell lysis and death. While this mechanism is broadly accepted for monoterpenes, the specific efficacy of pure this compound in causing membrane disruption requires more targeted research.

Inhibition of Pathogen Growth

The antimicrobial activity of essential oils containing this compound has been demonstrated against a range of bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity. For instance, essential oils from Pistacia lentiscus, where p-cymene (B1678584) (a related compound) is a major constituent, have shown notable antibacterial effects. japsonline.com

Below is a table summarizing the antimicrobial activity of an essential oil containing p-Cymenene. It is important to note that these values reflect the activity of the entire essential oil and not solely this compound.

| Test Bacteria | Essential Oil Source | MIC (µL/mL) | MBC (µL/mL) |

| Serratia fonticola | Tagetes patula | 0.32 | 0.64 |

| Escherichia coli | Tagetes patula | 0.08 | 0.32 |

| Bacillus subtilis | Pistacia lentiscus (Leaves) | 0.15 (v/v %) | - |

| Staphylococcus aureus | Pistacia lentiscus (Leaves) | 5 (v/v %) | - |

| Escherichia coli | Pistacia lentiscus (Leaves) | 10 (v/v %) | - |

| Pseudomonas aeruginosa | Pistacia lentiscus (Leaves) | 40 (v/v %) | - |

Data sourced from multiple studies and presented for comparative purposes. japsonline.combrieflands.com The specific contribution of this compound to these values is not individually quantified.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases. This compound, as a constituent of various essential oils, has been associated with antioxidant effects. immunopathol.com

Free Radical Scavenging Capabilities